molecular formula C10H17NO2S2 B2382883 {[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid CAS No. 852388-91-1

{[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid

Cat. No.: B2382883
CAS No.: 852388-91-1
M. Wt: 247.37
InChI Key: NCIPUDYBLPRKCW-UHFFFAOYSA-N
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Description

{[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid (CAS: 866151-79-3) is a sulfur-containing piperidine derivative characterized by a 2,6-dimethyl-substituted piperidine ring linked to a carbonothioylthio group and an acetic acid moiety. The compound is commercially available through multiple suppliers, reflecting its utility in research settings .

Properties

IUPAC Name

2-(2,6-dimethylpiperidine-1-carbothioyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S2/c1-7-4-3-5-8(2)11(7)10(14)15-6-9(12)13/h7-8H,3-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIPUDYBLPRKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=S)SCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24839172
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of {[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid involves several steps. One common synthetic route includes the reaction of 2,6-dimethylpiperidine with carbon disulfide and chloroacetic acid under controlled conditions . The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

{[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : This compound serves as a reagent for synthesizing sulfur-containing compounds, which are important in various chemical reactions. It can undergo oxidation to form sulfoxides or sulfones and reduction to yield thiols.

Biology

  • Proteomics Research : The compound is utilized in proteomics for studying protein interactions and modifications. Its ability to modify thiol groups makes it valuable for labeling proteins in biochemical assays .

Medicine

  • Therapeutic Potential : Ongoing research is investigating its role as a precursor in drug synthesis, particularly for compounds that exhibit antimicrobial and anticancer properties. The biological activities associated with piperidine derivatives suggest potential therapeutic applications .

Industry

  • Specialty Chemicals Production : It is employed in the production of specialty chemicals and as an intermediate in synthesizing complex molecules used in various industrial applications.

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial efficacy of related compounds demonstrated that modifications to the thio group significantly enhanced potency against gram-positive bacteria. The findings suggest that this compound may exhibit similar antimicrobial properties due to its structural features .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on cancer cell lines revealed that compounds with similar frameworks exhibited selective cytotoxicity towards human cancer cells while sparing normal cells. This suggests a potential for development into anticancer agents .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeDescriptionReference
AntimicrobialEffective against gram-positive bacteria
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of enzymes involved in metabolic pathways

Mechanism of Action

The mechanism of action of {[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The pathways involved in these interactions are still under investigation, but they are believed to involve thiol-disulfide exchange reactions and other sulfur-based chemistry .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize its properties, the compound is compared with structurally related derivatives:

2.1. Piperidine and Piperazine Derivatives
  • Methyl {[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetate (CAS: 852399-63-4): This methyl ester analog replaces the acetic acid group with a methyl ester, increasing lipophilicity. Such a modification could enhance membrane permeability in biological systems but reduce water solubility compared to the carboxylic acid form .
  • 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0) :
    Substituting the piperidine ring with a piperazine moiety introduces an additional nitrogen atom, altering basicity and hydrogen-bonding capacity. The fluorenylmethoxycarbonyl (Fmoc) protecting group further enhances steric bulk, making it suitable for peptide synthesis .
2.2. Thioacetic Acid Derivatives
  • ({2-[(2,6-Dichloro-3-pyridinyl)amino]-2-oxoethyl}sulfanyl)acetic Acid (CAS: 287197-80-2): This compound features a dichloropyridinyl group instead of a piperidine ring.
  • Acetic Acid, [[1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl]thio]- (CAS: 606110-49-0) :
    The benzimidazole moiety introduces aromaticity and planar rigidity, which could facilitate π-π stacking interactions in supramolecular chemistry or drug design. Its higher molar mass (361.46 g/mol) and predicted density (1.35 g/cm³) suggest greater molecular packing efficiency compared to the target compound .

Physicochemical Properties

Predicted and calculated properties highlight key differences:

Property Target Compound Methyl Ester Analog Piperazine Derivative Benzimidazole Derivative
Molecular Weight (g/mol) 292.42 (calc.) 306.44 (calc.) 438.47 (calc.) 361.46
Density (g/cm³) Not reported Not reported Not reported 1.35 (predicted)
Boiling Point (°C) Not reported Not reported Not reported 596.8 (predicted)
pKa Not reported Not reported Not reported 2.67 (predicted)

The target compound’s sulfur atoms and acetic acid group likely enhance solubility in polar aprotic solvents compared to its methyl ester analog.

Biological Activity

{[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid is a chemical compound with the molecular formula C10H17NO2S2 and a molecular weight of 247.38 g/mol. As a derivative of piperidine, it exhibits potential biological activities that warrant detailed exploration. This article summarizes its biological activity, mechanisms of action, and applications based on current research findings.

  • Molecular Formula : C10H17NO2S2
  • Molecular Weight : 247.38 g/mol
  • CAS Number : 852388-91-1

The precise biological targets and mechanisms of action for this compound remain largely uncharacterized. However, compounds in the piperidine class are known to interact with various biological systems, potentially influencing neurotransmitter pathways and cellular signaling processes.

Potential Biological Targets

While specific targets for this compound are not yet identified, piperidine derivatives often exhibit effects on:

  • Neurotransmitter Receptors : Modulating dopamine and serotonin pathways.
  • Enzymatic Activity : Inhibiting or activating enzymes involved in metabolic processes.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential applications:

1. Anticancer Activity

Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds targeting mPGES-1 (Microsomal Prostaglandin E Synthase-1) have demonstrated significant anticancer properties by disrupting inflammatory pathways associated with tumor progression .

2. Proteomics Research

This compound is utilized as a reagent in proteomics to study protein interactions and modifications. Its unique structure allows for selective binding to target proteins, facilitating the analysis of complex biological systems .

3. Chemical Synthesis Applications

In organic chemistry, this compound serves as a versatile building block in the synthesis of sulfur-containing compounds and other complex molecules.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameMolecular FormulaMolecular WeightKey Characteristics
2-(2,6-Dimethylpiperidin-1-yl)acetic acidC9H17NO2171.24 g/molLacks thio groups; less reactive
2,6-DimethylpiperidineC8H17N127.23 g/molSimpler structure; no additional functional groups

Case Studies

Several studies highlight the biological relevance of piperidine derivatives:

  • Inhibition of mPGES-1 : A study identified lead compounds that effectively inhibit mPGES-1, demonstrating potential therapeutic benefits in inflammation and cancer treatment .
  • Apoptosis Induction : Research indicates that certain piperidine derivatives can induce cell cycle arrest and apoptosis in cancer cell lines, suggesting a pathway through which this compound may exert similar effects .
  • Proteomics Applications : The compound has been employed in proteomic studies to elucidate protein interactions critical for understanding disease mechanisms .

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